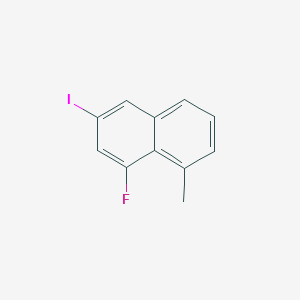
1-Fluoro-3-iodo-8-methyl-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-iodo-8-methyl-naphthalene is an organic compound with the molecular formula C11H8FI It is a derivative of naphthalene, characterized by the presence of fluorine, iodine, and a methyl group on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-iodo-8-methyl-naphthalene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-8-methyl-naphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-iodo-8-methyl-naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-iodo-8-methyl-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-iodo-8-methyl-naphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-iodo-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
1-Fluoro-8-methyl-naphthalene: Lacks the iodine atom, leading to different chemical properties and reactivity.
3-Iodo-8-methyl-naphthalene: Lacks the fluorine atom, which can influence its electronic properties.
Uniqueness: 1-Fluoro-3-iodo-8-methyl-naphthalene is unique due to the combination of fluorine, iodine, and a methyl group on the naphthalene ring. This unique structure provides distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H8FI |
|---|---|
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
1-fluoro-3-iodo-8-methylnaphthalene |
InChI |
InChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3 |
InChI-Schlüssel |
IFGGVRMHTWDGQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


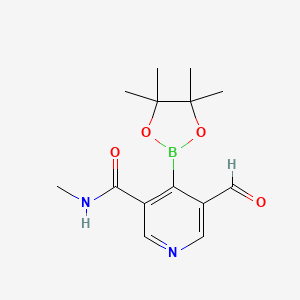
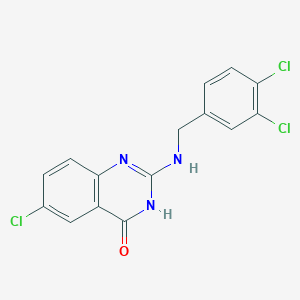
![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)
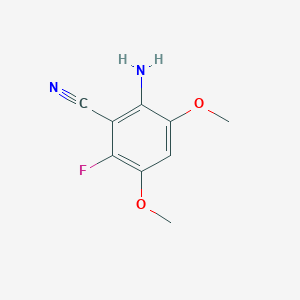
![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
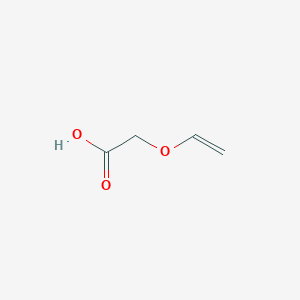
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)
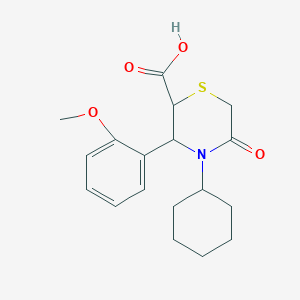
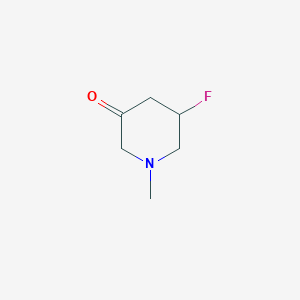
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
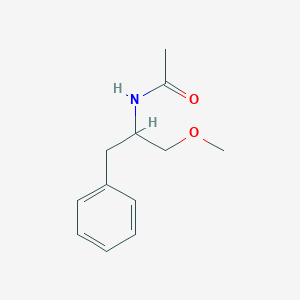
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)

